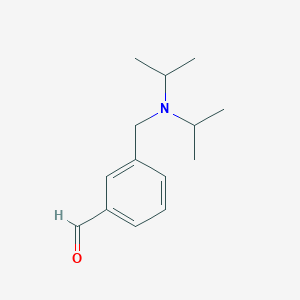

3-((Diisopropylamino)methyl)benzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3-[[di(propan-2-yl)amino]methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(2)15(12(3)4)9-13-6-5-7-14(8-13)10-16/h5-8,10-12H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYJQRKETATWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC(=CC=C1)C=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Diisopropylamino Methyl Benzaldehyde

Electrophilic Transformations at the Aldehyde Moiety

The aldehyde group is a cornerstone of organic synthesis, readily undergoing a variety of transformations. In the context of 3-((diisopropylamino)methyl)benzaldehyde, these reactions are modulated by the electronic and steric nature of the meta-substituent.

Carbonyl Condensation Reactions

Carbonyl condensation reactions, such as the Aldol (B89426) and Claisen-Schmidt condensations, are fundamental carbon-carbon bond-forming reactions. openstax.orgresearchgate.net These reactions involve the nucleophilic addition of an enolate to a carbonyl group. openstax.org In the case of this compound, which lacks α-hydrogens, it can act as an electrophilic partner in crossed-aldol reactions with other enolizable carbonyl compounds. youtube.com

For instance, in a directed Aldol reaction, a ketone can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a specific enolate. This enolate can then react with this compound to yield a β-hydroxy carbonyl compound. The reaction is generally controlled to prevent self-condensation of the enolizable partner. youtube.com

Table 1: Hypothetical Crossed-Aldol Condensation of this compound

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Acetone | LDA | 4-hydroxy-4-(3-((diisopropylamino)methyl)phenyl)butan-2-one |

| This compound | Cyclohexanone | LDA | 2-(hydroxy(3-((diisopropylamino)methyl)phenyl)methyl)cyclohexan-1-one |

The steric bulk of the diisopropylamino group, even at the meta position, could potentially influence the approach of the nucleophilic enolate, although this effect is less pronounced than it would be for an ortho-substituted analog.

Controlled Oxidation and Reduction Pathways

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Various oxidizing agents can convert this compound to 3-((diisopropylamino)methyl)benzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant would need to be carefully considered to avoid potential side reactions involving the tertiary amine.

Reduction: The reduction of the aldehyde group to a primary alcohol, yielding (3-((diisopropylamino)methyl)phenyl)methanol, can be achieved using a variety of reducing agents. rsc.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) would also be a viable method. researchgate.net

Table 2: Representative Oxidation and Reduction Reactions

| Starting Material | Reagent | Product | Transformation |

| This compound | KMnO₄, NaOH, H₂O, heat | 3-((Diisopropylamino)methyl)benzoic acid | Oxidation |

| This compound | 1. NaBH₄, 2. H₃O⁺ | (3-((Diisopropylamino)methyl)phenyl)methanol | Reduction |

| This compound | H₂, Pd/C | (3-((Diisopropylamino)methyl)phenyl)methanol | Reduction |

Nucleophilic Additions to the Formyl Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. gauthmath.com These reactions typically proceed via a tetrahedral intermediate.

Examples of nucleophilic additions include:

Grignard Reactions: Reaction with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol after acidic workup. For example, reacting this compound with methylmagnesium bromide would yield 1-(3-((diisopropylamino)methyl)phenyl)ethanol.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid catalyst) results in the formation of a cyanohydrin, 2-hydroxy-2-(3-((diisopropylamino)methyl)phenyl)acetonitrile.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) can be used to convert the carbonyl group into an alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) would produce 3-((diisopropylamino)methyl)-1-vinylbenzene.

Acetal Formation: In the presence of an alcohol and an acid catalyst, this compound can form an acetal. gauthmath.com This reaction is reversible and is often used to protect the aldehyde group.

Influence of the Diisopropylamino Group on Reaction Pathways

The diisopropylamino group, while not directly conjugated with the aldehyde, exerts a significant influence on the reactivity of the molecule through steric and electronic effects, as well as potential intramolecular interactions.

Steric and Electronic Directing Effects in Aromatic Substitution and Side-Chain Reactions

The diisopropylaminomethyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to the electron-donating nature of the nitrogen atom. However, the bulky diisopropyl groups introduce considerable steric hindrance, which would likely disfavor substitution at the ortho positions (2- and 4- positions relative to the aminomethyl group). Therefore, electrophilic attack would be expected to occur predominantly at the 6-position.

Electronically, the aminomethyl group is electron-donating by induction, which can slightly influence the reactivity of the aromatic ring and the benzaldehyde (B42025) moiety. The presence of an electron-donating group can increase the rate of nucleophilic addition to the carbonyl group compared to unsubstituted benzaldehyde. doubtnut.com

Intramolecular Interactions and Neighboring Group Participation

A key feature of molecules containing both a reaction center and a suitably positioned internal nucleophile is the potential for neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgvedantu.com In such cases, the internal nucleophile can attack the reaction center, often leading to an enhanced reaction rate and retention of stereochemistry. libretexts.orgquora.comyoutube.com

In the case of a derivative of this compound, such as the corresponding benzyl (B1604629) halide, the nitrogen atom of the diisopropylamino group could potentially participate in a nucleophilic substitution reaction at the benzylic carbon. This would involve the formation of a cyclic ammonium (B1175870) ion intermediate. While this is more commonly observed in ortho-substituted systems, the flexibility of the methylene (B1212753) linker in the meta-isomer could, under certain conditions, allow for intramolecular cyclization, although this would lead to a larger, less-favored ring system.

More direct intramolecular interactions could occur in certain conformations where the lone pair of the nitrogen atom can interact with the electrophilic carbonyl carbon. While a direct covalent bond is unlikely due to the meta-substitution pattern, through-space electronic effects could still play a role in modulating the reactivity of the aldehyde. Studies on related ortho-aminomethyl arylboronic acids have shown the presence of intramolecular B-N dative bonds, highlighting the potential for such interactions in suitably substituted aromatic systems. nih.gov

Detailed Mechanistic Studies of Key Chemical Transformations

Aminomethylation reactions, such as the Mannich reaction, are characteristic transformations involving aldehydes, amines, and a compound with an active hydrogen. In the context of this compound, the molecule itself contains both the aldehyde and the amine functionalities, predisposing it to intramolecular or intermolecular reactions that proceed through iminium ion intermediates.

The formation of an iminium ion from a secondary amine and an aldehyde is a well-established process that occurs in two main stages: the initial nucleophilic addition of the amine to the aldehyde to form a carbinolamine, followed by dehydration to yield the iminium ion. This process is typically acid-catalyzed. byjus.comscispace.com The general mechanism for the formation of an iminium ion from a secondary amine and an aldehyde is illustrated below:

Step 1: Carbinolamine Formation The lone pair of the nitrogen atom in the secondary amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to a zwitterionic intermediate that rapidly undergoes proton transfer to form a neutral carbinolamine.

Step 2: Dehydration to form Iminium Ion Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water, assisted by the lone pair of the adjacent nitrogen atom, results in the formation of a resonance-stabilized iminium ion.

Iminium ions are significantly more electrophilic than the parent aldehydes. beilstein-journals.org This enhanced reactivity is a cornerstone of iminium catalysis in organic synthesis, where the formation of a transient iminium ion from an α,β-unsaturated aldehyde and a secondary amine catalyst dramatically increases the substrate's susceptibility to nucleophilic attack. rsc.org

While specific studies on this compound are not extensively documented in publicly available literature, the electronic nature of the diisopropylaminomethyl substituent would influence the stability and reactivity of the corresponding iminium ion. The electron-donating nature of the alkyl groups on the nitrogen would be expected to stabilize the positive charge on the iminium ion through inductive effects.

The table below presents a qualitative comparison of the expected reactivity of different substituted benzaldehydes in the formation of iminium ions, based on general principles of electronic effects.

| Substituent on Benzaldehyde | Electronic Effect | Expected Effect on Iminium Ion Formation Rate |

| Electron-donating group (e.g., -OCH3) | +I, +M | May decrease the electrophilicity of the carbonyl, but stabilize the resulting iminium ion. |

| No substituent (-H) | Neutral | Baseline reactivity. |

| Electron-withdrawing group (e.g., -NO2) | -I, -M | Increases the electrophilicity of the carbonyl, facilitating the initial attack, but destabilizes the resulting iminium ion. |

| 3-((Diisopropylamino)methyl) | +I | Stabilizes the iminium ion through inductive electron donation. |

This table is based on established principles of physical organic chemistry and provides a predictive framework in the absence of direct experimental data for this compound.

The rate-determining step in reactions involving the formation and reaction of iminium ions can vary depending on the specific reactants and reaction conditions, such as pH. researchgate.net In the formation of an imine or iminium ion, either the initial nucleophilic addition of the amine to the carbonyl group or the subsequent dehydration step can be rate-limiting. researchgate.net Under acidic conditions, the dehydration step is generally fast, and the initial addition of the amine is often the rate-determining step. Conversely, under neutral or basic conditions, the dehydration of the carbinolamine intermediate is typically the slower, rate-determining step. researchgate.net

In organocatalytic cycles where iminium ions are key intermediates, the rate-determining step is often the C-C bond-forming reaction between the iminium ion and the nucleophile. princeton.edu However, other steps, such as the regeneration of the catalyst or the decomposition of an intermediate, can also be rate-limiting under certain conditions. For instance, in some organocatalytic aldehyde-aldehyde condensation reactions, a second-order dependence on the catalyst concentration has been observed, suggesting the involvement of two catalyst molecules in the rate-determining step. scilit.com

Computational studies, often employing density functional theory (DFT), have become invaluable tools for elucidating the transition states and energy profiles of these complex reactions. researchgate.net For the Mannich reaction, computational models have helped to visualize the transition structures for the C-C bond formation and have provided insights into the role of the catalyst in lowering the activation energy barriers. researchgate.net

The following table summarizes potential rate-determining steps in catalyzed processes involving iminium ion intermediates, based on literature for related systems.

| Reaction Type | Catalyst Type | Potential Rate-Determining Step | Supporting Evidence/Rationale |

| Imine/Iminium Ion Formation | Acid/Base | Nucleophilic addition or dehydration | pH dependence of the reaction rate. researchgate.net |

| Organocatalytic Michael Addition | Secondary Amine | C-C bond formation | Kinetic studies showing dependence on nucleophile and electrophile concentrations. |

| Organocatalytic Aldol Reaction | Secondary Amine | Decomposition of Mannich base intermediate | Observed second-order dependence on catalyst concentration in some systems. princeton.edu |

| Reductive Amination | Metal Hydride | Hydride transfer to the iminium ion | Isotope labeling studies and kinetic analysis. |

This table is a generalized summary based on mechanistic studies of related reactions and serves as a guide to the expected kinetic behavior of systems involving this compound.

Derivatization Strategies and Synthesis of Novel Analogues

Functionalization of the Aldehyde Moiety for Diverse Applications

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a vast number of transformations. For 3-((diisopropylamino)methyl)benzaldehyde, this moiety serves as a key handle for introducing structural diversity and new functionalities.

The reaction of aldehydes with primary amines or related reagents to form carbon-nitrogen double bonds is a fundamental transformation. These reactions are typically acid-catalyzed and proceed via a reversible pathway. libretexts.org

Imines (Schiff Bases): The condensation of the aldehyde group in this compound with primary amines yields imine derivatives, commonly known as Schiff bases. libretexts.orgpearson.com This reaction is highly efficient and provides a straightforward method for linking the benzaldehyde (B42025) core to other molecular fragments. The resulting imines are valuable as intermediates and as ligands for metal complexes, as the imine nitrogen can act as a coordination site. The synthesis can often be performed effectively in aqueous media under mild conditions, avoiding the need for organic solvents. researchgate.net

Oximes: In a similar fashion, reaction with hydroxylamine (B1172632) (NH₂OH) or its salts converts the aldehyde into an oxime derivative (C=N-OH). mdpi.comrsc.org Oximes are stable, often crystalline, compounds that can exist as syn (Z) and anti (E) isomers. mdpi.commdpi.com The reaction conditions, such as pH, can influence the isomeric ratio and yield. mdpi.com Like imines, oximes are important in coordination chemistry and can serve as precursors for other functional groups. For instance, bis-oxime compounds have been synthesized by reacting aldehydes with reagents like 1,3-bis-(amino-oxy)propane to create V-shaped molecules with potential for forming complex supramolecular structures. nih.gov

The table below summarizes the formation of these derivatives from the parent aldehyde.

| Reactant | Derivative Class | General Reaction |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Aldehyde + Amine ⇌ Imine + H₂O |

| Hydroxylamine (NH₂OH) | Oxime | Aldehyde + Hydroxylamine ⇌ Oxime + H₂O |

To expand the carbon framework of this compound, classic carbon-carbon bond-forming reactions such as the Aldol (B89426) and Wittig reactions are employed.

Aldol Reactions: The aldehyde can act as an electrophile in a crossed Aldol reaction with a ketone or another enolizable carbonyl compound. In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a ketone can be deprotonated to form an enolate, which then attacks the aldehyde carbonyl. chegg.com This reaction, followed by a workup, yields a β-hydroxy ketone, effectively adding a three-carbon unit (or more, depending on the ketone) to the benzaldehyde core.

Wittig Reaction: The Wittig reaction provides a powerful and reliable method for converting aldehydes into alkenes. webassign.net The aldehyde group of this compound reacts with a phosphorus ylide (a Wittig reagent), such as (carbethoxymethylene)triphenylphosphorane, to form an alkene and triphenylphosphine (B44618) oxide. webassign.netyoutube.com This reaction is highly versatile, as the structure of the resulting alkene is determined by the ylide used. The reaction often proceeds through a four-membered oxaphosphetane intermediate. youtube.com Notably, some Wittig reactions can be performed under solvent-free or aqueous conditions, aligning with the principles of green chemistry. webassign.netsciepub.com

The following table outlines these carbon chain extension strategies.

| Reaction Type | Reagents | Product Type |

| Crossed Aldol | Ketone, Strong Base (e.g., LDA) | β-Hydroxy Ketone |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

Chemical Modifications of the Diisopropylamino Group

The diisopropylamino moiety offers another site for modification, primarily through reactions at the nitrogen atom. These changes can alter the basicity, nucleophilicity, and steric bulk of the side chain, as well as introduce ionic character.

The nitrogen atom of the diisopropylamino group is a tertiary amine, making it nucleophilic. It can be readily alkylated by reaction with an alkyl halide, such as iodomethane, in a process known as quaternization. libretexts.org This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) salt. libretexts.org The resulting ionic compound would have significantly different physical properties, such as increased solubility in polar solvents, compared to the parent molecule. This transformation is a standard and generally high-yielding reaction for tertiary amines. libretexts.org

Directly exchanging the diisopropylamino group on the final molecule is chemically challenging. A more practical approach to achieve analogues with modified steric and electronic profiles is to vary the secondary amine used during the initial synthesis of the benzaldehyde scaffold itself. For example, in a synthetic pathway analogous to a Mannich reaction, where an amine, formaldehyde (B43269) (or equivalent), and an aromatic precursor are combined, one could simply substitute diisopropylamine (B44863) with other secondary amines like dipropylamine (B117675) or diethylamine. nih.govresearchgate.net This would produce a library of 3-((dialkylamino)methyl)benzaldehydes, each with a distinct steric and electronic signature at the amino group, allowing for systematic tuning of the molecule's properties.

Synthesis of Polyfunctionalized and Chiral Derivatives

Building upon the fundamental derivatization strategies, more complex, polyfunctionalized analogues can be synthesized. Research has shown the synthesis of novel, complex heterocyclic systems using building blocks that contain a diisopropylamino group introduced via a Mannich reaction. nih.govresearchgate.net In one example, a 1,3,4-oxadiazole-2-thiol (B52307) derivative was reacted with formaldehyde and diisopropylamine to create a new, polyfunctionalized compound with demonstrated biological activity. nih.govresearchgate.net This illustrates how the this compound core can be incorporated into larger, more complex structures.

The introduction of chirality is another important synthetic direction. While the parent molecule is achiral, chiral centers can be introduced through various means. For example, asymmetric reduction of the aldehyde group would yield a chiral benzylic alcohol. Furthermore, synthetic strategies that build the scaffold from chiral precursors or employ asymmetric catalysts can lead to enantioenriched products. banglajol.infonih.gov The synthesis of chiral morpholine (B109124) and isoindolinone derivatives from related precursors highlights the feasibility of creating stereochemically defined analogues. banglajol.infonih.gov

Introduction of Additional Reactive Sites on the Benzene (B151609) Ring

The introduction of new functional groups onto the benzene ring of this compound is a key strategy for creating diverse molecular architectures with potentially new biological activities or material properties. The existing diisopropylamino)methyl and aldehyde substituents significantly influence the regioselectivity of electrophilic aromatic substitution reactions.

The diisopropylamino)methyl group, a tertiary benzylic amine, is an activating group and an ortho, para-director due to the electron-donating nature of the nitrogen lone pair. However, the significant steric bulk of the two isopropyl groups can hinder substitution at the ortho positions (positions 2 and 4). The aldehyde group is a deactivating group and a meta-director. Therefore, the ultimate position of substitution in electrophilic aromatic substitution reactions will be determined by the interplay of these electronic and steric effects.

One of the most powerful methods for the regioselective functionalization of aromatic compounds is directed ortho-metalation (DoM) . wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of a specific ortho position. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of substituents. The tertiary amine of the (diisopropylamino)methyl group can act as a DMG, directing lithiation to the C-2 and/or C-4 positions.

| Reaction Type | Reagents | Potential Products | Key Considerations |

| Directed ortho-Metalation (DoM) | 1. sec-BuLi, TMEDA, THF, -78 °C2. Electrophile (e.g., I₂, MeOD, (CH₂O)n) | 2-Substituted-3-((diisopropylamino)methyl)benzaldehydes | The bulky diisopropylamino group may favor metalation at the less sterically hindered C-4 position. |

| Halogenation | Br₂/FeBr₃ or NBS/H₂SO₄ | Bromo-3-((diisopropylamino)methyl)benzaldehydes | The position of bromination will depend on the balance between the ortho, para-directing amine and the meta-directing aldehyde. |

| Nitration | HNO₃/H₂SO₄ | Nitro-3-((diisopropylamino)methyl)benzaldehydes | Standard nitrating conditions can lead to a mixture of isomers, with the meta product relative to the aldehyde potentially being significant. aidic.itwikipedia.org |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-3-((diisopropylamino)methyl)benzaldehydes | The Lewis acid can complex with the amine, deactivating the ring. Milder conditions may be required. |

This table presents potential derivatization strategies and is for illustrative purposes. Specific reaction conditions would require experimental optimization.

Research on related systems, such as the nitration of benzaldehyde, has shown that in the absence of a strongly directing group, the primary product is the meta-nitro derivative. wikipedia.org However, the presence of the activating (diisopropylamino)methyl group is expected to compete with this directing effect, potentially leading to a mixture of products. A recent study detailed the synthesis of a complex oxadiazole derivative starting from a compound that incorporates the this compound moiety, highlighting its utility as a building block in multi-step syntheses. nih.gov

Asymmetric Synthesis Approaches for Enantiomerically Enriched Forms

The aldehyde functionality of this compound is a prime site for asymmetric transformations to introduce a chiral center and produce enantiomerically enriched derivatives. These chiral products can have distinct pharmacological and stereochemical properties. The primary methods for achieving this involve the asymmetric addition of nucleophiles to the carbonyl group.

The development of chiral catalysts and auxiliaries has enabled highly enantioselective additions of organometallic reagents (e.g., organolithium, Grignard, or organozinc reagents) to aldehydes. wikipedia.org The choice of chiral ligand is critical in creating a chiral environment around the metal center, which in turn dictates the facial selectivity of the nucleophilic attack on the aldehyde.

For instance, the asymmetric addition of organozinc reagents, often generated in situ from the corresponding organolithium or Grignard reagents in the presence of a zinc salt and a chiral ligand, is a well-established method for the synthesis of chiral secondary alcohols.

| Asymmetric Reaction | Typical Reagents & Chiral Ligands | Potential Chiral Products | Key Features |

| Asymmetric Alkylation | R-MgX or R-Li with chiral ligands like (-)-sparteine (B7772259) or a chiral amino alcohol | Enantiomerically enriched secondary alcohols | The steric bulk around the aldehyde may influence the effectiveness of certain ligands. |

| Asymmetric Allylation/Crotylation | Allyl- or crotylboronates with chiral tartrate esters or diols | Enantiomerically enriched homoallylic alcohols | Provides access to complex chiral building blocks with high levels of stereocontrol. |

| Asymmetric Reductiion | Chiral borane (B79455) reagents (e.g., CBS catalyst) or transfer hydrogenation with a chiral catalyst | Enantiomerically enriched benzylic alcohols | A reliable method for producing chiral alcohols from prochiral ketones and aldehydes. |

| Asymmetric Cyanosilylation | TMSCN with a chiral Lewis base or metal complex | Enantiomerically enriched cyanohydrins | Cyanohydrins are versatile intermediates that can be converted to α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. |

This table illustrates potential asymmetric synthesis strategies applicable to this compound. The selection of the optimal method and chiral catalyst would depend on the specific nucleophile and desired product.

While specific examples of asymmetric synthesis starting directly from this compound are not extensively reported in the literature, the general principles of asymmetric addition to benzaldehyde and its derivatives are well-established. researchgate.net The challenge in applying these methods to this specific substrate would be to overcome the potential for the tertiary amine to interact with or poison the catalyst, and to manage the steric hindrance imposed by the diisopropylamino group. The development of robust catalysts that can tolerate these functionalities is an ongoing area of research.

Applications of 3 Diisopropylamino Methyl Benzaldehyde in Advanced Chemical Research

Utilization as a Versatile Building Block in Complex Molecular Synthesis

The bifunctional nature of 3-((diisopropylamino)methyl)benzaldehyde, possessing both an electrophilic aldehyde center and a nucleophilic amine, allows it to serve as a versatile precursor in the construction of intricate molecular architectures.

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. The aldehyde functionality of this compound can be a starting point for creating stereogenic centers. While specific examples detailing the direct use of this compound as a precursor for chiral intermediates are not extensively documented in broad public searches, the general principles of asymmetric synthesis support its potential in this area. For instance, the aldehyde group can undergo asymmetric nucleophilic additions or be converted into other functional groups that can then be subjected to chiral transformations. The diisopropylamino group can act as a directing group or a bulky substituent influencing the stereochemical outcome of reactions at or near the aromatic ring.

Heterocyclic and macrocyclic compounds are of immense importance in medicinal chemistry and materials science. The reactive sites on this compound allow for its incorporation into various ring systems.

One documented application involves the use of a derivative of this compound in the synthesis of complex heterocyclic structures. For example, a related compound, 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3H)-thione, was synthesized via a multi-step process that included a Mannich reaction involving a diisopropylamine (B44863) moiety. nih.gov This highlights the utility of the "(diisopropylamino)methyl" group in building larger, functionalized heterocyclic systems. The synthesis involved the reaction of 1,3,4-oxadiazole-2-thiol (B52307) derivatives with secondary amines and formaldehyde (B43269). nih.gov

While direct synthesis of macrocycles from this compound is not explicitly detailed in the provided research, the presence of the aldehyde and the potential for further functionalization of the aromatic ring offer pathways to macrocyclization reactions.

Role in Catalysis and Ligand Design

The design of effective ligands is crucial for the advancement of catalysis, particularly in achieving high levels of stereocontrol in asymmetric reactions. nih.gov The structural features of this compound make it an interesting starting material for the development of novel ligands.

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis to achieve high enantioselectivity in chemical reactions. nih.govnih.gov The creation of such ligands often relies on the use of readily available chiral precursors or the introduction of chirality onto an achiral scaffold.

The general strategy involves converting the aldehyde group of this compound into a chiral center or using it as a handle to attach a chiral auxiliary. The diisopropylamino group, with its significant steric bulk, can play a crucial role in creating a specific chiral environment around a metal center when the resulting molecule is used as a ligand. Although direct examples of chiral ligands synthesized from this specific benzaldehyde (B42025) are not prevalent in the searched literature, the principles of ligand design suggest its potential. For instance, chiral vicinal diamines, which are important ligands, can be used to synthesize chiral heterocyclic rings. sigmaaldrich.com The synthesis of nonsymmetrical modular P,N-ligands has also proven successful in various metal-catalyzed reactions. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The amine functionality within this compound suggests its potential for use in the development of new organocatalytic systems. The tertiary amine could potentially act as a Lewis base or be protonated to form a Brønsted acid catalyst. However, there is no specific research found that details the exploration of this compound itself within organocatalytic systems.

Integration into Novel Material Science Architectures

The incorporation of functional organic molecules into larger material architectures is a key strategy in the development of advanced materials with tailored properties. The reactivity of the aldehyde group and the presence of the amine functionality in this compound provide handles for its integration into polymers, metal-organic frameworks (MOFs), or other supramolecular assemblies.

A study has shown the synthesis of a novel compound, (3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino)benzylidene)imino)phenyl)-1,3,4-oxadiazole-2(3H)-thione) (DMDBIPOT), which demonstrated interesting properties. nih.gov This compound, containing the diisopropylaminomethyl group, exhibited potent antibacterial activity and was shown to effectively inhibit microbial biofilm growth, suggesting its potential application as a preservative for medical devices like Foley catheters. nih.gov Furthermore, the study indicated that higher concentrations of the compound led to greater free radical scavenging activity. nih.gov These findings underscore the potential of incorporating the this compound scaffold into materials designed for biomedical applications.

Monomer for Responsive Polymer and Supramolecular Assembly

The dual functionality of this compound positions it as a significant monomer in the synthesis of "smart" or stimuli-responsive polymers. These are macromolecules that can undergo significant and reversible changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light.

The diisopropylamino group within the molecule is basic, meaning it can be protonated in acidic conditions. When this monomer is incorporated into a polymer chain, this pH-responsive behavior is imparted to the entire macromolecule. In acidic environments, the protonation of the amine groups leads to increased hydrophilicity and chain extension due to electrostatic repulsion. Conversely, in neutral or basic conditions, the amine groups are deprotonated, making the polymer more hydrophobic and causing it to collapse or aggregate. This switching capability is fundamental to the design of materials for applications such as drug delivery systems that release their payload in specific pH environments, like those found in tumor tissues or intracellular compartments.

The benzaldehyde group offers a versatile handle for polymerization and further functionalization. Benzaldehyde and its derivatives have been utilized as organic photocatalysts in controlled radical polymerization of methacrylates. rsc.org This suggests that this compound could potentially act as a catalyst or a co-monomer in such polymerization reactions, enabling the creation of well-defined polymer architectures.

Furthermore, the distinct functionalities of this compound make it an excellent candidate for the construction of supramolecular assemblies. These are complex chemical systems held together by non-covalent bonds. The aldehyde can participate in reversible covalent bond formation, such as the formation of hydrazones or oximes, while the amine group can engage in hydrogen bonding or host-guest interactions. This orthogonality of interactions allows for the programmed self-assembly of intricate, multi-component structures with potential applications in sensing, catalysis, and nanoscale manufacturing.

Table 1: Potential Polymerization and Supramolecular Assembly Applications

| Application Area | Role of this compound | Key Functional Groups | Resulting Property |

| Responsive Polymers | Monomer | Diisopropylamino | pH-Responsiveness |

| Benzaldehyde | Polymerization Handle | ||

| Supramolecular Assembly | Building Block | Aldehyde, Amine | Directed Self-Assembly |

Components in Functional Materials with Tunable Properties

The incorporation of this compound into materials can impart tunable properties, which are essential for the development of advanced functional materials. The ability to modulate a material's characteristics in a controlled manner opens up possibilities for a wide range of applications, from smart coatings to adaptive electronics.

The pH-responsive nature of the diisopropylamino group is a key contributor to these tunable properties. For example, when embedded in a hydrogel, this monomer can influence the swelling and mechanical properties of the gel in response to changes in the surrounding pH. This could be exploited in the creation of sensors that provide a visual or mechanical response to pH fluctuations or in actuators that perform work based on chemical signals. Research on copolymers containing similar dialkylaminoethyl methacrylate (B99206) units has shown that these materials exhibit both pH- and thermo-responsive behavior, forming different types of micellar aggregates depending on the conditions. researchgate.net

The aldehyde functionality provides a reactive site for post-synthesis modification of materials. A surface functionalized with polymers containing this compound can be further modified by attaching other molecules, such as fluorescent dyes, cross-linking agents, or biomolecules. This allows for the tuning of the material's surface properties, such as its wettability, adhesion, or biocompatibility. For instance, the aldehyde group can be used to immobilize enzymes or antibodies, creating biosensors or bioactive surfaces.

The combination of the amine and aldehyde groups can also lead to materials with unique optical or electronic properties. The interaction between the electron-donating amine and the electron-withdrawing aldehyde can influence the electronic structure of the molecule and, by extension, the polymer it is part of. This can be leveraged to create materials with tunable fluorescence, conductivity, or electrochromic behavior, where the material changes color in response to an electrical potential.

Table 2: Examples of Tunable Properties in Functional Materials

| Functional Material | Tunable Property | Mechanism | Potential Application |

| Hydrogels | Swelling, Mechanical Strength | pH-induced changes in polymer conformation | pH Sensors, Actuators |

| Functional Surfaces | Wettability, Bio-adhesion | Post-synthesis modification via the aldehyde group | Smart Coatings, Biosensors |

| Electroactive Polymers | Color, Conductivity | Modulation of electronic structure by pH or electric field | Electrochromic Devices, Organic Electronics |

Computational and Spectroscopic Methodologies for the Study of 3 Diisopropylamino Methyl Benzaldehyde

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-((Diisopropylamino)methyl)benzaldehyde. Techniques such as NMR, FTIR, and Mass Spectrometry each provide unique and complementary information for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide key data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The protons on the benzene (B151609) ring would produce complex multiplets in the aromatic region (7.0-8.0 ppm). The methylene (B1212753) protons (CH₂) adjacent to the amino group and the benzene ring would likely appear as a singlet around 3.5-4.5 ppm. The methine protons (CH) of the two isopropyl groups would be observed as a septet further upfield, while the methyl protons (CH₃) of the isopropyl groups would present as a doublet.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group (around 190-200 ppm). The aromatic carbons would generate several signals in the 120-140 ppm range. The aliphatic carbons of the diisopropylamino methyl group would be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.9 | ~192 |

| Aromatic (C₆H₄) | ~7.4 - 7.8 | ~128 - 137 |

| Methylene (Ar-CH₂-N) | ~3.6 | ~55 |

| Methine (N-CH(CH₃)₂) | ~3.0 | ~49 |

| Methyl (CH(CH₃)₂) | ~1.1 | ~20 |

Note: These are predicted values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde would be prominent, typically appearing around 1700 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl and methylene groups (below 3000 cm⁻¹). The C-N stretching vibration of the tertiary amine would also be present, typically in the 1250-1020 cm⁻¹ region.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aldehyde | ~2850 and ~2750 (Fermi doublet) |

| C=O Stretch | Aldehyde | ~1700 |

| C=C Stretch | Aromatic Ring | ~1600 and ~1475 |

| C-H Stretch | Aliphatic (Isopropyl, Methylene) | ~2970 - 2850 |

| C-N Stretch | Tertiary Amine | ~1250 - 1020 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The exact mass of this compound (C₁₄H₂₁NO) is 219.1623 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 219.

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway could be the alpha-cleavage of the C-N bond, leading to the formation of a stable benzylic cation. Another common fragmentation would be the loss of an isopropyl group (mass of 43) from the parent ion.

Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity |

| 219 | [M]⁺ (Molecular Ion) |

| 204 | [M - CH₃]⁺ |

| 176 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 118 | [M - N(iPr)₂]⁺ (Benzylic cation after C-N cleavage) |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) offer deep insights into the electronic structure and conformational dynamics of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. canterbury.ac.uknih.gov By applying functionals such as B3LYP with a suitable basis set like 6-31+G(d), it is possible to calculate the molecule's optimized geometry, electronic energy, and orbital distributions. canterbury.ac.uknih.gov

For this compound, DFT calculations can predict key reactivity indicators. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and accepting capabilities, respectively. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (typically around the aldehyde oxygen and the amine nitrogen) that are susceptible to electrophilic attack, and electron-poor regions (around the aldehyde and aromatic protons) that are prone to nucleophilic attack. Such studies are invaluable for predicting how the molecule will interact with other reagents and for understanding reaction mechanisms. canterbury.ac.uknih.gov

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape by modeling the rotations around its single bonds. This allows for the identification of the most stable conformers and the energy barriers between them.

MD simulations can reveal the dynamic behavior of the diisopropylamino group, which can adopt various orientations relative to the benzaldehyde (B42025) ring. nih.gov These simulations are particularly useful for understanding how the molecule behaves in solution or how it might interact with a biological target, such as a protein's active site. nih.govnih.gov By simulating these intermolecular interactions, MD can predict binding affinities and modes of interaction, providing a dynamic picture that complements the static information obtained from other methods. mdpi.com

In Silico Modeling of Molecular Recognition and Binding Sites

A comprehensive search of scientific literature and chemical databases has revealed no specific studies focused on the in silico modeling of molecular recognition and binding sites for the compound this compound. While computational methods such as molecular docking and molecular dynamics are standard techniques for investigating the interactions of small molecules with biological targets, there is no publicly available research that applies these methodologies to this particular compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein or nucleic acid. Similarly, molecular dynamics simulations provide detailed information on the conformational changes and stability of a ligand-receptor complex over time.

Despite the existence of general studies on substituted benzaldehydes and their potential biological activities, the specific interactions and binding site characteristics of this compound have not been elucidated through computational modeling in any published research to date. Therefore, no data tables or detailed research findings on its molecular recognition profile can be presented.

Further research, including de novo computational studies, would be required to explore the potential binding sites and molecular interactions of this compound with any putative biological targets.

Perspectives and Future Research Trajectories

Development of Sustainable and Green Synthetic Protocols

The synthesis of aminobenzaldehydes traditionally involves methods that may not align with the principles of green chemistry. Future research could focus on developing more sustainable and efficient synthetic routes to 3-((diisopropylamino)methyl)benzaldehyde.

A primary area of exploration would be the direct amination of 3-(bromomethyl)benzaldehyde (B1337732) or the reductive amination of 3-formylbenzaldehyde with diisopropylamine (B44863). Green approaches to these transformations could involve:

Catalytic Hydrogenation: Utilizing molecular hydrogen as a clean reductant with a recyclable heterogeneous catalyst would be a significant improvement over methods that use stoichiometric metal hydride reagents, which generate substantial waste.

Biocatalysis: Employing enzymes such as transaminases or engineered reductases could offer a highly selective and environmentally benign route to the target compound, operating under mild aqueous conditions.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, safety, and scalability while minimizing solvent usage and waste generation. mdpi.com Developing a flow synthesis for this compound would represent a significant advancement in its production. mdpi.com

Use of Greener Solvents: Investigating the synthesis in bio-based solvents or water would reduce the environmental impact compared to traditional organic solvents. A patent for the synthesis of 3-methoxybenzaldehyde (B106831) highlights the use of water as a solvent for oxidation, a principle that could be adapted for reactions involving aminobenzaldehydes. google.com

| Synthesis Approach | Potential Green Advantages |

| Catalytic Hydrogenation | High atom economy, recyclable catalyst, clean byproduct (water) |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalyst |

| Flow Chemistry | Improved safety and efficiency, reduced waste, easier scale-up mdpi.com |

| Greener Solvents | Reduced environmental impact, lower toxicity google.com |

Exploration of Novel Reactivity Manifolds and Cascade Reactions

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic/basic amine, makes it an intriguing substrate for novel reactivity studies, particularly in cascade reactions.

Future research could explore its participation in:

Multi-component Reactions: Designing one-pot, multi-component reactions where the aldehyde and amine functionalities are sequentially or concertedly involved to build molecular complexity rapidly. This is a powerful strategy in modern organic synthesis for creating diverse chemical libraries. mdpi.comrsc.org

Intramolecular Catalysis: The diisopropylamino group could act as an internal base or nucleophile to activate the aldehyde or other functionalities within the same molecule or in an intermolecular fashion, leading to novel transformations.

Cascade Reactions: This compound could serve as a key building block in cascade reactions, where a single synthetic operation triggers a series of bond-forming events. Studies on cascade reactions of other amino-substituted heterocycles and aldehydes suggest that the interplay between amino and aldehyde groups can lead to the formation of complex polycyclic structures. rsc.orgnih.govrsc.orgnih.gov For instance, a cascade could be initiated by the condensation of the aldehyde, with the amine moiety directing subsequent cyclization steps.

Expansion of Applications in Advanced Functional Materials

The structural motif of this compound could be incorporated into various advanced functional materials. The aromatic ring provides a rigid scaffold, while the tertiary amine offers a site for protonation, quaternization, or coordination, allowing for tunable properties.

Potential research directions include:

Polymer Synthesis: The aldehyde functionality can be used for polymerization reactions, such as polycondensation, to create novel polymers. The pendant diisopropylamino groups along the polymer chain could impart unique properties, such as pH-responsiveness, metal-ion chelation capabilities, or applications as polymer-supported catalysts.

Metal-Organic Frameworks (MOFs): While the aldehyde itself is not a typical linker for MOF synthesis, it can be readily converted to a carboxylic acid or other coordinating group. The resulting linker, containing the bulky diisopropylamino group, could lead to MOFs with tailored pore environments and potential applications in gas storage, separation, or catalysis.

Organic Electronics: Amine-functionalized aromatic compounds are widely studied in organic electronics. Future work could investigate the potential of derivatives of this compound as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as hole-transporting materials.

Design and Synthesis of Chemically Innovative Catalytic Systems

The diisopropylamino group in this compound makes it a candidate for development into novel ligands and organocatalysts.

Ligand Development: The nitrogen atom of the diisopropylamino group can act as a Lewis base to coordinate with metal centers. By modifying the benzaldehyde (B42025) moiety into other functional groups (e.g., phosphines, oxazolines), a new class of bidentate or pincer ligands could be synthesized. The steric bulk of the diisopropyl groups could be advantageous in controlling the stereoselectivity of metal-catalyzed reactions.

Organocatalysis: Tertiary amines are a cornerstone of organocatalysis. While the parent compound itself might have limited catalytic activity, it serves as a scaffold for the design of more sophisticated organocatalysts. For example, the introduction of additional functional groups could lead to bifunctional catalysts capable of activating substrates through multiple non-covalent interactions. Research on the use of organic amines to catalyze the synthesis of other benzaldehyde derivatives demonstrates the potential of such systems. researchgate.netnih.govnih.gov

常见问题

Basic Questions

Q. What are the primary synthetic routes for 3-((Diisopropylamino)methyl)benzaldehyde, and what parameters are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via reductive amination or Mannich-type reactions. For example, the diisopropylamino group can be introduced by reacting benzaldehyde derivatives with diisopropylamine in the presence of formaldehyde under controlled pH (e.g., acidic or basic conditions). Key parameters include:

- Temperature : Maintaining 50–70°C to balance reaction rate and byproduct formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Catalyst Use : Acid catalysts (e.g., HCl) or transition metals may accelerate imine formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical for isolating the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Key signals include the aldehyde proton at ~9.8–10.0 ppm, the methylene bridge (-CH2-) between the diisopropylamino group and the aromatic ring at ~3.5–4.0 ppm, and diisopropylamino protons as multiplets at ~1.0–1.5 ppm. Evidence from similar compounds shows splitting patterns that confirm substitution on the benzaldehyde ring .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~2800 cm⁻¹ (C-H stretches of diisopropyl groups).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula .

Advanced Questions

Q. How does the diisopropylamino group influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The diisopropylamino group acts as an electron-donating substituent via resonance, increasing electron density on the aromatic ring and aldehyde group. This enhances reactivity in Schiff base formation with amines. For example:

- Kinetic Studies : Compare reaction rates with non-substituted benzaldehyde using UV-Vis spectroscopy to track imine formation.

- Steric Effects : The bulky diisopropyl group may hinder access to the aldehyde, requiring polar solvents (e.g., DMSO) to reduce steric crowding .

Q. What role does this compound play in polymer chemistry, particularly in functionalized membranes?

- Methodological Answer : The compound can be copolymerized with methacrylate derivatives to create ion-selective membranes. For instance:

- Graft Polymerization : Photoinitiated grafting onto polymer backbones (e.g., PDMA) introduces tertiary amine sites for cation binding.

- Selectivity Studies : Use potentiometric titrations to assess membrane selectivity for H+ or metal ions. Data from similar ionophores show detection limits improved by 1–2 orders of magnitude when diisopropylamino groups are incorporated .

Q. What are the challenges in analyzing contradictory data from synthetic yields under varying conditions?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., over-alkylation or oxidation). To resolve this:

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., dimerized aldehydes).

- DOE (Design of Experiments) : Apply factorial design to isolate variables (e.g., temperature vs. catalyst loading). For example, higher temperatures (>80°C) may promote decomposition, reducing yields despite faster kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。